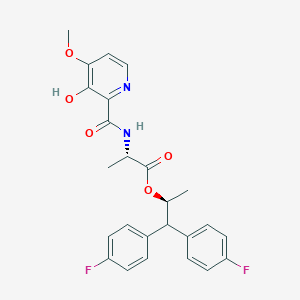

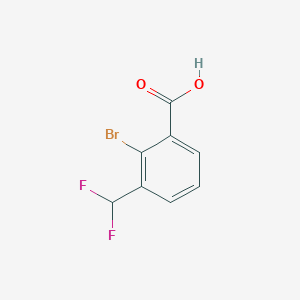

Florylpicoxamid-phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Florylpicoxamid-phenol is a synthetic fungicide belonging to the picolinamide chemical family. It is known for its broad-spectrum activity against various plant pathogenic fungi. This compound is designed to deliver maximum biological activity while minimizing environmental impact through rapid degradation after application .

准备方法

The synthesis of florylpicoxamid-phenol involves multiple steps, adhering to principles of Green Chemistry. The active ingredient is developed as a single stereoisomer to minimize the dose rate and avoid environmental burdens of less active stereoisomers. The synthetic route includes the use of renewable raw materials such as lactic acid and alanine. The process involves a convergent stereoselective synthesis that reduces the use of protecting groups and employs safer reaction solvents. A novel synthetic sequence to the 2,3,4-trisubstituted pyridine motif from furfural further increases the renewable carbon content of the active ingredient to nearly 50% .

化学反应分析

Florylpicoxamid-phenol undergoes various chemical reactions, including:

科学研究应用

作用机制

Florylpicoxamid-phenol exerts its effects by targeting the quinone ‘inside’ (Qi) binding site of the mitochondrial cytochrome bc1 complex. This inhibition disrupts the mitochondrial electron transport chain, leading to the prevention of spore germination on the leaf surface and arresting mycelial growth and pycnidia development in leaf tissue .

相似化合物的比较

Florylpicoxamid-phenol is unique compared to other fungicides due to its specific targeting of the Qi site and its development as a single stereoisomer. Similar compounds include:

Fenpicoxamid: Another picolinamide fungicide that also targets the Qi site of the mitochondrial cytochrome bc1 complex.

Epoxiconazole: A triazole fungicide with a different mode of action but used for similar agricultural applications.

Fluxapyroxad: A pyrazole-carboxamide fungicide with broad-spectrum activity against plant pathogenic fungi.

This compound stands out due to its sustainable synthesis and rapid degradation, making it an environmentally friendly option for crop protection .

属性

分子式 |

C25H24F2N2O5 |

|---|---|

分子量 |

470.5 g/mol |

IUPAC 名称 |

[(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]propanoate |

InChI |

InChI=1S/C25H24F2N2O5/c1-14(29-24(31)22-23(30)20(33-3)12-13-28-22)25(32)34-15(2)21(16-4-8-18(26)9-5-16)17-6-10-19(27)11-7-17/h4-15,21,30H,1-3H3,(H,29,31)/t14-,15-/m0/s1 |

InChI 键 |

FXCKWSOZNZLUMM-GJZGRUSLSA-N |

手性 SMILES |

C[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)[C@H](C)NC(=O)C3=NC=CC(=C3O)OC |

规范 SMILES |

CC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)C(C)NC(=O)C3=NC=CC(=C3O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)